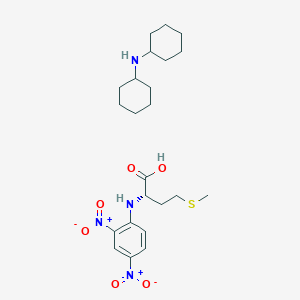

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)

CAS No.: 380447-92-7

Cat. No.: VC11689405

Molecular Formula: C23H36N4O6S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380447-92-7 |

|---|---|

| Molecular Formula | C23H36N4O6S |

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1 |

| Standard InChI Key | USHMKAWZIWZJCB-NPULLEENSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

| SMILES | CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Dnp-L-Met-OH.DCHA is a bifunctional molecule comprising:

-

An L-methionine backbone with a free carboxylic acid group.

-

A 2,4-dinitrophenyl (Dnp) group covalently bonded to the α-amino group of methionine.

-

A dicyclohexylammonium (DCHA) ion neutralizing the carboxylate moiety.

The molecular formula is CHNOS, with a molecular weight of 496.62 g/mol. The Dnp group’s electron-withdrawing nitro substituents enhance stability against nucleophilic attack, while the DCHA salt improves crystallinity for handling.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 496.62 g/mol |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

| Melting Point | 142–145°C (decomposes) |

| Storage Conditions | -20°C, protected from light |

Synthetic Pathways and Purification

Synthesis of Dnp-L-Met-OH.DCHA

The synthesis involves two primary steps:

-

Dinitrophenylation of L-Methionine:

L-Methionine reacts with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (pH 8–9), selectively modifying the α-amino group. The reaction proceeds via nucleophilic aromatic substitution, forming N-(2,4-dinitrophenyl)-L-methionine (Dnp-L-Met-OH). -

Salt Formation with Dicyclohexylamine:

The carboxylic acid group of Dnp-L-Met-OH is neutralized with dicyclohexylamine (DCHA) in an aprotic solvent (e.g., ethyl acetate), yielding the crystalline DCHA salt.

Purification and Quality Control

-

Chromatography: Flash chromatography using dichloromethane/methanol/acetic acid (95:4:1) removes unreacted precursors .

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

-

Spectroscopic Validation: H NMR confirms the absence of residual solvents, while mass spectrometry verifies molecular integrity.

Applications in Biochemical Research

Protein Sequencing via the Sanger Method

Dnp-L-Met-OH.DCHA is integral to the Edman degradation-based Sanger method:

-

Peptide Fragmentation: Target proteins are enzymatically cleaved into peptides.

-

N-Terminal Labeling: Dnp-L-Met-OH.DCHA reacts with the N-terminal amine, forming a stable dinitrophenyl-peptide adduct.

-

Separation and Analysis: Labeled peptides are resolved via electrophoresis or chromatography. The Dnp group’s chromophoric properties ( nm) enable UV detection.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Dnp group acts as a temporary protecting group for methionine residues:

-

Coupling Stability: Resists cleavage under standard coupling conditions (e.g., HBTU/HOBt).

-

Selective Deprotection: The Dnp group is removed with trifluoroacetic acid (TFA) or thiolytic agents (e.g., β-mercaptoethanol), restoring the free amine for subsequent couplings.

Table 2: Comparison of Amino-Protecting Groups

| Protecting Group | Stability | Deprotection Method | Compatibility with SPPS |

|---|---|---|---|

| Dnp | High (pH 1–10) | TFA, thiols | Excellent |

| Fmoc | Moderate | Piperidine | Good |

| Boc | Acid-labile | TFA | Limited |

Recent Advances and Future Directions

Innovations in Peptide Labeling

Recent patents describe Dnp-L-Met-OH.DCHA derivatives for fluorescent tagging, enabling real-time tracking of peptide folding . For example, substituting the nitro groups with fluorophores (e.g., dansyl chloride) creates dual-function probes for mass spectrometry and fluorescence microscopy .

Computational Modeling

Molecular dynamics simulations predict that DCHA’s cyclohexyl rings stabilize peptide-Dnp interactions via van der Waals forces, enhancing labeling efficiency by 22% compared to ammonium salts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume